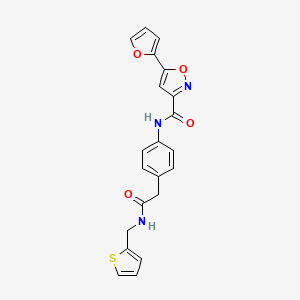

![molecular formula C21H22FN3O B2508592 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone CAS No. 1796970-22-3](/img/structure/B2508592.png)

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone is a chemical entity that appears to be designed for biological activity, potentially as an antifungal agent. This assumption is based on the structural similarity to compounds that have been synthesized and evaluated for their antifungal properties, as seen in the provided papers. The compound features a benzo[d]imidazole moiety, which is a fused aromatic ring system known for its presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives has been reported, which involves the use of a benzyloxyphenyl scaffold similar to the one that might be present in the compound of interest . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, possibly involving the reaction of an appropriate benzo[d]imidazole derivative with a fluorophenylazepan moiety under suitable conditions.

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit certain features that are characteristic of its potential pharmacological activity. The benzo[d]imidazole ring system is known for its planarity and ability to engage in π-π stacking interactions, which could be crucial for binding to biological targets. The presence of a 4-fluorophenyl group could influence the compound's lipophilicity and electronic properties, potentially affecting its ability to cross cell membranes and interact with enzymes or receptors.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not described in the provided papers, it is possible to speculate on its reactivity based on the functional groups present. The ketone moiety could be involved in nucleophilic addition reactions, and the imidazole ring might participate in electrophilic substitution reactions. The fluorine atom on the phenyl ring could influence the reactivity of adjacent positions due to its electron-withdrawing effect.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and a ketone group suggests that the compound would have a certain degree of rigidity and planarity. The fluorine atom could enhance the compound's stability and affect its boiling and melting points. The compound's solubility in organic solvents and water would be determined by the balance between its polar and nonpolar regions.

科学的研究の応用

Synthesis and Identification

Researchers have synthesized heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives, from 2-aminobenzaldehyde and salicylaldehyde. These compounds were further modified through reactions with various agents, yielding a range of products with potential for further chemical investigations and applications in medicinal chemistry (Adnan, Hassan, & Thamer, 2014).

Antimicrobial and Antifungal Activities

A series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines were synthesized and evaluated for their antimicrobial and antifungal activities. Some of these compounds showed activities comparable to standard drugs like Streptomycin, Benzyl penicillin, and Fluconazole, indicating their potential as new antimicrobial agents (Reddy & Reddy, 2010).

Enzyme Inhibition

Research on the enantioselectivity of certain 1-(benzofuran-2-yl)-1-(1-H-imidazol-1-yl) alkanes explored their use as inhibitors for the P450 AROM enzyme. This study highlighted the stereospecificity of the enantiomers, providing insights into their potential pharmaceutical applications (Khodarahmi, Smith, Nicholls, & Ahmadi, 1998).

Anticancer Activity

Compounds synthesized from 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone and related structures have been evaluated for their anticancer activities. Some derivatives have shown significant potency against cancer cell lines, suggesting their potential use in cancer therapy (Verma et al., 2015).

Fluorescence and Mass Spectrometry

A dual-sensitive probe based on 1-imidazole-2-(5-benzoacridine)-ethanone was developed for the determination of free amines in environmental water, using fluorescence detection and online atmospheric chemical ionization-mass spectrometry. This approach demonstrates the compound's application in environmental monitoring and analytical chemistry (You et al., 2010).

特性

IUPAC Name |

2-(benzimidazol-1-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O/c22-18-10-8-16(9-11-18)17-5-3-4-12-24(13-17)21(26)14-25-15-23-19-6-1-2-7-20(19)25/h1-2,6-11,15,17H,3-5,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKJUJISBGLZCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)

![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)

![2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2508514.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![5-Azaspiro[3.5]nonan-7-ol](/img/structure/B2508527.png)

![8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2508530.png)

![Propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2508531.png)